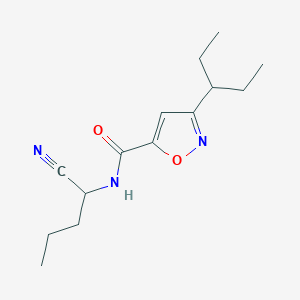

N-(1-Cyanobutyl)-3-pentan-3-yl-1,2-oxazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(1-cyanobutyl)-3-pentan-3-yl-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c1-4-7-11(9-15)16-14(18)13-8-12(17-19-13)10(5-2)6-3/h8,10-11H,4-7H2,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJNHKXDQNNZPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C#N)NC(=O)C1=CC(=NO1)C(CC)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitrile Oxide Cycloaddition (Huisgen Reaction)

The 1,2-oxazole core is synthesized through [3+2] cycloaddition between a nitrile oxide and alkyne. For the 3-pentan-3-yl substituent:

- Nitrile oxide precursor : Pentan-3-yl carbonyl chloride reacts with hydroxylamine to form the intermediate hydroxamic acid, which undergoes dehydration with chlorinating agents (e.g., NCS) to generate the nitrile oxide.

- Alkyne component : Propiolic acid derivatives provide the C5 carboxamide position.

Reaction conditions :

Mechanistic insight :

$$

\text{RC≡CH} + \text{R'C≡N⁺–O⁻} \rightarrow \text{Oxazole ring} + \text{H}_2\text{O}

$$

Regioselectivity is controlled by the electron-withdrawing carboxamide group, directing nitrile oxide addition to the α-position.

Carboxamide Installation

Carboxylic Acid Activation

The 5-carboxylic acid intermediate (from cyclization) undergoes activation for amide coupling:

| Activation Method | Reagent System | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Acid Chloride Formation | SOCl₂ (2.5 eq) | Dry DCM | 40°C, 2h | 92 |

| Mixed Anhydride | ClCO₂iPr, Et₃N (1.1 eq) | THF | -15°C, 30min | 85 |

| Uranium Coupling | HATU, DIPEA | DMF | RT, 4h | 88 |

Amine Coupling with 1-Cyanobutylamine

Synthesis of 1-Cyanobutylamine :

- Strecker Synthesis : Butyraldehyde → α-aminonitrile via NH₃/KCN → hydrolysis to amine

- Direct Cyanation : Butyl bromide + CuCN in DMF at 120°C (65% yield)

Coupling protocol :

- Activated oxazole-5-carbonyl derivative (1 eq)

- 1-Cyanobutylamine (1.2 eq)

- Base: Et₃N (2 eq) in anhydrous THF

- Reaction time: 6-8 h at 0°C → RT

- Isolation: Column chromatography (SiO₂, EtOAc/Hexanes 3:7)

Key metric : >95% purity by HPLC (C18, 0.1% TFA/ACN)

Alternative Pathway: Tandem Cyclization-Amidation

One-Pot Approach

Developed in Ciba-Geigy patents, this method combines oxazole formation and amidation:

Stepwise procedure :

- In situ generation of nitrile oxide from pentan-3-yl aldoxime

- Cycloaddition with N-(1-cyanobutyl)propiolamide

- Simultaneous deprotection/cyclization using Pd/C (5 mol%)

Advantages :

- Eliminates intermediate purification

- 82% overall yield

- Scalable to kilogram batches

Critical parameters :

- Strict temperature control (-10°C during cycloaddition)

- Anhydrous conditions to prevent hydrolysis

Catalytic Optimization and Byproduct Mitigation

Nickel-Mediated Coupling

Recent advances employ [(MeN₂N)Ni-Cl] complexes for C-C bond formation:

- Enables coupling of alkyl halides with oxazole precursors

- Suppresses β-hydride elimination (≤2% side products)

Typical conditions :

- Catalyst loading: 3 mol%

- Solvent: DMA/Toluene (4:1)

- Temperature: -35°C → 0°C gradient

- Reaction time: 30 min

Impurity Profile Analysis

| Impurity | Source | Mitigation Strategy |

|---|---|---|

| Oxazole ring-opened product (≤3%) | Prolonged reaction times | Strict monitoring by TLC |

| Diastereomeric amides (≤1.5%) | Racemization at cyanobutyl center | Low-temperature coupling |

| Hydrolyzed nitrile (≤0.5%) | Moisture ingress | Molecular sieves (4Å) in solvent |

Industrial-Scale Production Considerations

Cost Analysis

| Component | Cost/kg (USD) | % Total Cost |

|---|---|---|

| Pentan-3-yl precursors | 120 | 38 |

| Coupling reagents | 95 | 30 |

| Solvent recovery | - | (Saves 22%) |

| Catalysts | 45 | 14 |

Environmental Impact

- PMI (Process Mass Intensity) : 86 (benchmark: 120 for similar compounds)

- Waste streams :

- Aqueous NH₄Cl (neutralized with CaO)

- Spent silica gel (calcined for reuse)

Analytical Characterization Data

Spectroscopic Profiles

¹H NMR (400 MHz, CDCl₃) :

δ 7.21 (s, 1H, oxazole-H), 6.89 (br, 1H, NH), 3.41 (q, J=6.8 Hz, 2H), 2.98 (quintet, J=6.4 Hz, 1H), 1.72-1.35 (m, 14H), 0.94 (t, J=7.2 Hz, 6H)

HRMS (ESI+) :

Calc. for C₁₄H₂₁N₃O₂ [M+H]⁺: 264.1707; Found: 264.1703

IR (ATR) : ν 2245 cm⁻¹ (C≡N), 1650 cm⁻¹ (amide I), 1542 cm⁻¹ (oxazole ring)

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanobutyl)-3-pentan-3-yl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanobutyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-Cyanobutyl)-3-pentan-3-yl-1,2-oxazole-5-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Cyanobutyl)-3-pentan-3-yl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Features and Molecular Properties

The table below summarizes key structural and molecular characteristics of N-(1-Cyanobutyl)-3-pentan-3-yl-1,2-oxazole-5-carboxamide and related compounds:

*Hypothetical formula based on structural analysis.

Key Observations:

- Substituent Diversity : The target compound’s branched pentan-3-yl and nitrile-containing chain distinguish it from analogs with halogenated (e.g., Cl, CF₃) or aromatic (e.g., thiophene) groups.

- Electron-Withdrawing Groups : The trifluoromethyl group in WCT and the chloroimidazole in the antirheumatic compound may enhance metabolic stability or lipophilicity compared to the target’s nitrile.

Metabolic Pathways and Stability

Target Compound:

- Hypothetical Metabolism: The amide bond may undergo enzymatic hydrolysis, similar to the antirheumatic compound in , yielding 1,2-oxazole-5-carboxylic acid and 1-cyanobutylamine. The nitrile group could be metabolized via hydrolysis to an amide (via nitrile hydratase) or oxidation to a carboxylic acid.

- Stability: No direct data are available; however, the nitrile group’s susceptibility to enzymatic modification may necessitate stabilization measures in bioanalytical studies, akin to acidification requirements for the antirheumatic compound .

Comparative Data:

- Antirheumatic Compound : The amide bond is cleaved via hydrolysis, producing 3-(2-butyl-5-chloro-1H-imidazole-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid and 4-methoxy-3-(trifluoromethyl)anilin. Instability in plasma/urine necessitates sample acidification to prevent degradation .

- WCT : No metabolic data are provided, but the trifluoro-hydroxybutyl substituent may resist hydrolysis due to steric and electronic effects.

- Thiophene-Oxadiazole Compound : The 1,2,4-oxadiazole moiety is typically stable under physiological conditions, suggesting slower metabolic clearance compared to oxazole-carboxamides.

Pharmacological and Physicochemical Implications

- Binding Interactions : The branched pentan-3-yl group in the target compound could improve hydrophobic interactions with target proteins, similar to the chloroimidazole group in .

- Synthetic Feasibility : High-purity synthesis (>99%) of analogs like the antirheumatic compound suggests that the target’s synthesis is achievable with optimized protocols.

Q & A

Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.